alpha-Peltatin

Description

Alpha-peltatin is a naturally occurring compound that has been the subject of scientific investigation due to its interesting biological activities. Its journey from a component of a traditional medicinal plant to a molecule of interest in modern biomedical research highlights the ongoing importance of natural products in the quest for new therapies.

The story of this compound is deeply rooted in the broader history of lignan (B3055560) research. Lignans (B1203133) are a class of secondary metabolites found in a wide variety of plants. nih.gov For centuries, plants from the Podophyllum genus, rich in lignans, were used in traditional medicine by indigenous peoples of the Himalayas and North America. nih.gov The scientific investigation into these plants began in the 19th century, with the first isolation of podophyllotoxin (B1678966), a related lignan, in 1880. nih.gov

The term "lignan" itself was introduced by the chemist Haworth to describe this class of compounds derived from the phenylpropanoid pathway. nih.gov This formal classification helped to stimulate more focused research into these molecules. A significant milestone in this field was the isolation of this compound from the rhizomes and roots of the American Mayapple (Podophyllum peltatum L.) by J.L. Hartwell in 1947. nih.govnih.gov This discovery was part of a broader effort to identify and characterize the chemical constituents of podophyllin resin, a crude extract of the plant. researchgate.net Early studies on this compound, along with its close relative beta-peltatin, quickly revealed their significant biological activities, including antineoplastic properties. cdnsciencepub.com

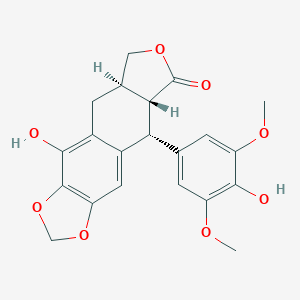

This compound belongs to the aryltetralin lignan family, a specific subgroup of lignans characterized by a particular four-ring structure. nih.govresearchgate.net This core structure consists of a tetrahydronaphthalene ring system to which a phenyl group is attached. The aryltetralin lignans are known for their potent biological activities, with podophyllotoxin being the most well-known example. nih.gov

The chemical structure of this compound is closely related to that of other prominent aryltetralin lignans found in Podophyllum species, such as beta-peltatin and podophyllotoxin. The key differences between these compounds lie in the substitution patterns on their aromatic rings. These subtle structural variations can have a significant impact on their biological activity.

| Compound | Chemical Formula | Key Structural Features | Molar Mass (g/mol) |

|---|---|---|---|

| This compound | C₂₁H₂₀O₈ | Hydroxy group at position 10; lacks a hydroxy group at position 9. nih.gov | 400.38 |

| beta-Peltatin | C₂₂H₂₂O₈ | Methoxy (B1213986) group at position 5. nih.gov | 414.41 |

| Podophyllotoxin | C₂₂H₂₂O₈ | Trimethoxyphenyl group at C-4. nih.gov | 414.41 |

Natural products have historically been a cornerstone of drug discovery, providing complex and biologically active molecules that serve as starting points for the development of new medicines. jetir.org The molecular framework of a natural product, often referred to as its "scaffold," can be chemically modified to enhance its therapeutic properties and reduce toxicity.

The aryltetralin lignan scaffold, exemplified by this compound and podophyllotoxin, is of particular interest in medicinal chemistry due to its proven anticancer potential. nih.gov While podophyllotoxin itself led to the development of clinically important anticancer drugs like etoposide (B1684455) and teniposide (B1684490), the this compound scaffold has also been a subject of investigation. nih.gov Researchers have explored the impact of modifications to the B-ring of the aryltetralin structure, as seen in this compound and beta-peltatin, on their biological activity. nih.gov

For instance, studies have been conducted to synthesize non-enolizable derivatives of this compound. cdnsciencepub.com These modifications, which involve replacing the hydrogen atom adjacent to the lactone carbonyl group, were aimed at reducing the toxicity of the parent compound while potentially retaining or enhancing its anticancer activity. While these specific derivatives did not lead to clinically used drugs, they provided valuable insights into the structure-activity relationships of the peltatin family of compounds. cdnsciencepub.comnih.gov Such research underscores the importance of this compound as a natural product scaffold for exploring new chemical space and designing novel bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

(5aR,8aR,9R)-4-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-13-4-9(5-14(26-2)19(13)23)16-11-6-15-20(29-8-28-15)18(22)12(11)3-10-7-27-21(24)17(10)16/h4-6,10,16-17,22-23H,3,7-8H2,1-2H3/t10-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGWNGRBXJWAOC-HKJPBSJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205349 | |

| Record name | alpha-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-53-6 | |

| Record name | α-Peltatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Peltatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Peltatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Peltatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PELTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHO76Y1JAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Investigations of Alpha Peltatin

4'-Demethylpodophyllotoxin

4'-Demethylpodophyllotoxin is a significant lignan (B3055560) that frequently co-occurs with alpha-Peltatin. It is considered a key intermediate in the biosynthesis of other aryltetralin lignans (B1203133). Research has proposed that compounds like 4'-demethyldeoxypodophyllotoxin are putative intermediates in the biosynthetic pathway leading to this compound in plants such as P. peltatum. rug.nl Its presence has been confirmed in various species, including:

Podophyllum peltatum

Diphylleia cymosa

Podophyllum hexandrum rug.nl

The structural similarity and frequent co-isolation of 4'-Demethylpodophyllotoxin with this compound underscore their close biosynthetic relationship.

Glycosidic Forms and Other Derivatives

Lignans like this compound often occur in nature conjugated with sugar moieties, forming glycosides. These derivatives exhibit different solubility and bioavailability characteristics compared to their aglycone forms.

One of the notable glycosidic forms is This compound-β-D-glucoside . This compound was first isolated in its crystalline form from the rhizomes of Podophyllum peltatum. nih.gov Enzymatic hydrolysis of this glucoside yields this compound and D-glucose, confirming its structure.

Another derivative of interest is 6-MeO-alpha-peltatin (6-methoxy-alpha-peltatin). This compound was reported as a new natural product isolated from the aerial parts of Linum mucronatum subsp. orientale. nih.gov Its discovery highlights the structural diversity of peltatin derivatives found in the Linum genus. nih.gov The methylation at the C-6 position represents a specific biosynthetic modification of the this compound scaffold. An enzyme, β-peltatin 6-O-methyltransferase, has been identified in Linum nodiflorum, which catalyzes the methylation of the hydroxyl group at the C-6 position of the related β-peltatin, suggesting a potential enzymatic basis for the formation of such 6-methoxy derivatives. researchgate.net

Pharmacological Spectrum of Activity of Alpha Peltatin and Its Derivatives

Antineoplastic and Cytotoxic Activities

Alpha-peltatin, a lignan (B3055560) found in the rhizomes of plants such as Podophyllum peltatum, has demonstrated notable antineoplastic and cytotoxic activities. nih.gov Its mechanism of action, similar to its parent compound podophyllotoxin (B1678966), is primarily attributed to the inhibition of microtubule polymerization, which is crucial for cell division. This disruption of the cellular cytoskeleton leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently induces apoptosis or programmed cell death.

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. While specific IC50 values for this compound are not extensively documented in readily available literature, studies on related compounds and derivatives provide insight into its potential. For instance, the methyl ether derivative of this compound has shown significantly enhanced cytotoxic activity, being nearly 100-fold more potent than this compound against KB (human oral cancer) cells. researchgate.net This suggests that chemical modifications of the this compound structure can substantially influence its anticancer efficacy.

Early research also investigated the effects of this compound on lymphomas and other transplanted tumors, indicating its potential as a systemic antineoplastic agent. mdpi.com The antineoplastic properties of the broader podophyllotoxin family, to which this compound belongs, are well-established, with derivatives like etoposide (B1684455) and teniposide (B1684490) being used in clinical cancer chemotherapy. nih.gov These derivatives, however, often exhibit a different mechanism of action, primarily targeting topoisomerase II.

Cytotoxic Activity of this compound and its Derivatives

| Compound | Cell Line | Activity |

|---|---|---|

| This compound | General | Antineoplastic and Cytotoxic |

| This compound methyl ether | KB (human oral cancer) | ~100-fold more active than this compound |

| beta-Peltatin | MIA PaCa-2 (pancreatic cancer) | IC50: 2.09 nM ± 0.72 |

| beta-Peltatin | BxPC-3 (pancreatic cancer) | IC50: 1.49 nM ± 0.37 |

Antiviral Activities

The antiviral potential of this compound and its derivatives has been a subject of scientific inquiry, with varying results depending on the virus.

Anti-Herpetic Potential

Research into the anti-herpetic activity of this compound has yielded specific findings. A study investigating the antiviral components of an aqueous extract of Podophyllum peltatum found that this compound was inactive against Herpes Simplex Virus type I (HSV-1) at the concentrations tested. In the same study, while podophyllotoxin was the most active component, beta-peltatin and desoxypodophyllotoxin demonstrated only marginal antiviral effects. nih.gov This suggests that the specific chemical structure of this compound may not be conducive to significant anti-HSV-1 activity.

Activity Against Human Papillomavirus (HPV)

While direct studies on the efficacy of this compound against Human Papillomavirus (HPV) are limited, the well-documented use of its parent compound, podophyllotoxin, provides a relevant context. Podophyllotoxin and its derivatives are established treatments for anogenital warts caused by HPV. mdpi.comnih.gov These compounds exert their therapeutic effect through their cytotoxic and antimitotic properties, leading to the necrosis of the wart tissue. nih.gov Given that this compound shares the same foundational chemical scaffold and cytotoxic mechanism as podophyllotoxin, it is plausible that it could exhibit similar activity against HPV-infected cells. However, specific research confirming the anti-HPV efficacy of this compound or its unique derivatives is not extensively available.

Investigations Related to SARS-CoV-2

As of the current body of scientific literature, there are no significant investigations or published studies focusing on the antiviral activity of this compound or its derivatives specifically against SARS-CoV-2, the virus responsible for COVID-19. While the broader class of lignans (B1203133) and other natural products have been explored for their potential antiviral properties against various viruses, dedicated research into the effects of this compound on SARS-CoV-2 has not been reported.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and adhesion molecules.

A study on human umbilical vein endothelial cells (HUVEC) revealed that this compound inhibited the activation of NF-κB stimulated by a double-stranded RNA analogue. researchgate.netnih.gov Specifically, it was shown to prevent the nuclear translocation of the NF-κB subunit RelA. nih.gov By inhibiting NF-κB activation, this compound can downregulate the expression of key inflammatory mediators. The same study demonstrated that this compound inhibited the induced mRNA expression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, all of which are critical for the recruitment of immune cells to sites of inflammation. nih.gov

These findings indicate that this compound possesses potent anti-inflammatory effects at the molecular level, suggesting its potential as a therapeutic agent for inflammatory conditions.

Antifungal Activity

Molecular Mechanisms of Action of Alpha Peltatin

Microtubule Dynamics Modulation

Microtubules are essential components of the cytoskeleton, playing a pivotal role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Alpha-peltatin exerts its cytotoxic effects by interfering with the dynamic nature of these structures.

This compound functions as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, the protein subunit that forms microtubules. utrgv.edu Electron microscopy studies have shown that while the typical ring structure of tubulin is present at low temperatures, it disappears when tubulin is incubated with this compound at body temperature, indicating a disruption of its assembly. utrgv.edu This inhibitory action is characteristic of compounds in the podophyllotoxin (B1678966) family, which bind to tubulin and prevent its assembly into functional microtubules.

The inhibition of microtubule assembly has profound consequences for cellular division (mitosis). Microtubules are the primary components of the mitotic spindle, which is responsible for segregating chromosomes into two daughter cells. By preventing the formation of these crucial structures, this compound effectively halts the cell cycle. utrgv.edu This disruption of mitosis prevents the proliferation of rapidly dividing cells, a hallmark of cancer. The arrest of the cell cycle is a critical trigger for the subsequent induction of programmed cell death. nih.govnih.gov

Apoptosis Induction in Cancer Cells

The sustained arrest of the cell cycle due to microtubule disruption ultimately leads to the activation of apoptotic pathways, a form of programmed cell death. nih.gov Apoptosis is a highly regulated process that eliminates damaged or unwanted cells without inducing an inflammatory response. nih.gov It is characterized by a series of biochemical events, including the activation of a family of proteases called caspases. nih.govnih.gov

When a cell is arrested in mitosis for a prolonged period, internal stress signals trigger the intrinsic pathway of apoptosis. nih.gov This pathway involves the release of signaling molecules from the mitochondria, which in turn activate initiator caspases (like caspase-9) and subsequently effector caspases (like caspase-3). nih.govnih.gov These activated caspases then execute the final stages of cell death by cleaving a variety of cellular proteins, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.govyoutube.com The induction of apoptosis is a key mechanism through which many chemotherapeutic agents, including those that target microtubules, eliminate cancer cells. nih.gov

DNA Topoisomerase Inhibition

In addition to its effects on microtubules, this compound also targets enzymes crucial for DNA replication and maintenance.

Research has demonstrated that this compound acts as an inhibitor of human DNA topoisomerase II. nih.govnih.gov This enzyme is essential for managing the topological state of DNA during various cellular processes. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. mdpi.com This action is vital for relieving torsional stress during transcription and replication and for untangling intertwined chromosomes. mdpi.com Studies comparing this compound to its parent compound, podophyllotoxin, and its clinically used derivatives, etoposide (B1684455) and teniposide (B1684490), have explored its inhibitory activity against this specific enzyme. nih.govnih.gov

Table 1: Comparative Inhibitory Activity on Human DNA Topoisomerase II This table is generated based on findings from multiple research studies. Direct comparison of absolute values between studies may be limited by differing experimental conditions.

| Compound | Relative Inhibitory Activity | Key Findings |

| Etoposide | Standard Reference | A principal mechanism is the inhibition of DNA topoisomerase II, leading to DNA strand breaks. nih.govnih.gov |

| Teniposide | Standard Reference | Similar to etoposide, it is a clinical antitumor drug that inhibits DNA topoisomerase II. nih.gov |

| This compound | Active Inhibitor | Demonstrated inhibitory activity against human DNA topoisomerase II. nih.govnih.gov |

| Podophyllotoxin | Parent Compound | Analogues were examined to understand structure-activity relationships for topoisomerase II inhibition. nih.gov |

| Ester/Ether Derivatives of this compound | Less Active | Chemical modifications of this compound resulted in compounds with much lower activity than etoposide. nih.gov |

The inhibition of DNA topoisomerase II by this compound has significant repercussions for DNA replication. By interfering with the enzyme's ability to re-ligate the double-strand breaks it creates, topoisomerase II inhibitors can lead to the accumulation of these breaks within the genome. mdpi.com These persistent DNA breaks can cause stalling of the DNA replication fork, the complex machinery that synthesizes new DNA. nih.govnih.gov If the replication fork stalls and cannot be properly restarted, it can collapse, leading to chromosomal instability and ultimately triggering cell death pathways. biorxiv.orgresearchgate.net This mechanism of inducing lethal DNA damage is a cornerstone of the action of many topoisomerase II-targeting anticancer drugs like etoposide. researchgate.netnih.gov

Estrogen Receptor Alpha (ERα) Signaling Pathway Modulation

This compound, a lignan (B3055560) with noted anti-apoptotic properties, has been identified as a significant modulator of the Estrogen Receptor Alpha (ERα) signaling pathway. ijcrt.org Its involvement in this pathway is crucial for processes such as cell migration and has implications for the progression of certain cancers, including ovarian and breast cancer. ijcrt.org

Role as a Coactivator for ERα Response

This compound functions as a coactivator for the estrogen response mediated by ERα. ijcrt.org In the presence of estrogen (E2), this compound is essential for the proper transcriptional stimulation of estrogen-responsive genes. ijcrt.org Studies have demonstrated that the depletion of this compound leads to a defective or lack of transcriptional activation of these genes upon estrogen treatment. ijcrt.org This coactivator role is critical for the full transcriptional activity of ERα, which is a ligand-activated transcription factor that regulates gene networks involved in cell growth and proliferation. ijcrt.orgnih.gov The interaction between ERα and its coactivators is a key step in mediating the transcriptional response to estrogen. nih.gov

Interaction with ERα DNA Binding Domain (C) via LXXLL Motif

The molecular interaction between this compound and ERα is direct and specific. This compound possesses an LXXLL motif within its amino-terminal domain, a sequence known to be crucial for the interaction with nuclear receptors. ijcrt.org Through this motif, this compound directly interacts with the DNA Binding Domain (C-domain) of ERα. ijcrt.org This interaction has been confirmed through co-immunoprecipitation and GST-pull down assays, which showed that the C-domain of ERα co-precipitated with this compound, while other domains did not show significant binding. ijcrt.org The integrity of the LXXLL motif is necessary for this interaction, as mutating this motif to LXXAA abolishes the co-immunoprecipitation of ERα with this compound. ijcrt.org

| Interacting Protein | Binding Domain/Motif on this compound | Binding Domain on ERα | Experimental Evidence |

|---|---|---|---|

| Estrogen Receptor Alpha (ERα) | LXXLL Motif | DNA Binding Domain (C-domain) | Co-immunoprecipitation, GST-pull down assay ijcrt.org |

Modulation of Estrogen-Responsive Gene Transcription (e.g., ERE-dependent, AP-1 estrogen-dependent promoters)

This compound plays a crucial role in the transcriptional modulation driven by ERα on various types of estrogen-responsive promoters. ijcrt.org Its expression is necessary for the proper transcription stimulation by estrogen of both Estrogen Response Element (ERE)-dependent and Activator Protein-1 (AP-1) estrogen-dependent promoters. ijcrt.org For instance, this compound contributes to the modulation of gene transcription by acting as a coactivator for promoters dependent on half ERE/Sp1 and AP-1, such as the progesterone (B1679170) receptor (PGR) gene, and for strictly ERE-dependent genes like pS2 in MCF7 breast cancer cells. ijcrt.org Depletion of this compound results in a significant impairment of the estrogen-induced transcriptional activation of these promoters. ijcrt.org

Influence on Anti-apoptotic ERα Target Genes (e.g., Bcl-2, Mcl-1)

As an anti-apoptotic factor, this compound's influence extends to the regulation of anti-apoptotic ERα target genes, such as B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1). ijcrt.org The expression of these genes is controlled by estrogen through ERα signaling. ijcrt.orgnih.gov Specifically, the response of Bcl-2, which is controlled by two EREs, and Mcl-1, controlled by a half ERE, to estrogen is strongly impaired when this compound is depleted. ijcrt.org This suggests that this compound is a key factor in the estrogen-dependent signaling pathway that controls the expression of these crucial anti-apoptotic genes, which in turn can affect a cell's sensitivity to apoptotic stimuli. ijcrt.org

| Gene | Promoter Type | Effect of this compound Depletion on Estrogen-Induced Transcription |

|---|---|---|

| pS2 | ERE-dependent | Impaired activation ijcrt.org |

| PGR | Half ERE/Sp1 and AP-1 dependent | Impaired activation ijcrt.org |

| Bcl-2 | ERE-dependent | Strongly impaired activation ijcrt.org |

| Mcl-1 | Half ERE-dependent | Strongly impaired activation ijcrt.org |

E2F1 Transcription Factor Regulation

Negative Regulation of E2F1 in Apoptosis Prevention

Beyond its role in ERα signaling, this compound also participates in the regulation of the E2F1 transcription factor. E2F1 is a critical protein that regulates genes required for cell cycle progression beyond the G1/S interphase. nih.gov Research indicates that this compound can downregulate the cell cycle, and this appears to be achieved through the transcriptional downregulation of E2F1. nih.gov Specifically, an apparently unmodified form of this compound binds to the E2F1 promoter and induces transcriptional downregulation. nih.gov By negatively regulating E2F1, this compound may contribute to the coordination of global protein synthesis, growth, and the cell cycle, which is essential for cellular differentiation. nih.gov This downregulation of a key pro-apoptotic transcription factor like E2F1 aligns with this compound's described function as an anti-apoptotic factor. ijcrt.org

Contribution to E2F1 Transcriptional Activation of Cell Cycle-Associated Genes

A thorough search of scientific databases has not identified any studies that directly investigate the contribution of this compound to the transcriptional activation or repression of the E2F1 transcription factor or its associated cell cycle genes. Initial search results identified a study on a protein referred to as "alpha-Pal," which was found to downregulate E2F-1 transcriptionally. However, further investigation confirmed that "alpha-Pal" is an alias for Nuclear Respiratory Factor 1 (NRF1), a distinct transcription factor, and is not related to the chemical compound this compound. wikipedia.orgsigmaaldrich.comgenecards.orgbiosave.com Therefore, no evidence is available to describe the role of this compound in this pathway.

PI3K/AKT/mTOR Signaling Pathway Modulation

There is no available research in the current scientific literature that describes the modulation of the PI3K/AKT/mTOR signaling pathway by this compound. While the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation and a common target for anti-neoplastic agents, its specific interaction with this compound has not been documented in published studies.

Autophagy Modulation and Associated Cellular Pathways

Identification as a Potential Autophagy Modulator

A comprehensive literature search did not yield any studies that identify or investigate this compound as a potential modulator of autophagy. The role of this compound in the initiation, regulation, or inhibition of autophagic processes in cells has not been described.

Interplay with Acetylation/Deacetylation Activity (e.g., HDAC inhibition, TDAC inhibition)

There is no scientific evidence available to suggest an interplay between this compound and acetylation/deacetylation activities. No studies have been found that explore the potential for this compound to act as an inhibitor of histone deacetylases (HDACs) or tubulin deacetylases (TDACs) in the context of autophagy modulation or any other cellular process.

Due to the absence of research on these specific topics, it is not possible to provide detailed findings or data tables as requested.

Structure Activity Relationship Sar Studies of Alpha Peltatin Analogues

Impact of Structural Modifications on Biological Activity and Molecular Targets

Structural modifications of the alpha-peltatin scaffold have a profound impact on its biological activity, primarily by altering its interaction with the molecular target, tubulin. This compound, like its parent compound podophyllotoxin (B1678966), exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. researchgate.net Key structural features essential for this activity include the core aryltetralin-lignan skeleton, the dioxolane ring, and a free-rotating trimethoxyphenyl group. researchgate.net

Modifications at various positions of the this compound molecule have been explored to enhance its therapeutic index. For instance, it has been observed that compounds with a hydroxyl group at the C-5 position tend to be more active than those with a hydroxyl group at the C-4 position. researchgate.net The primary molecular target for many cytotoxic this compound analogues remains the colchicine (B1669291) binding site on β-tubulin. However, some structural alterations can shift the mechanism of action. While the cytotoxicity of some ester and ether derivatives of this compound does not appear to correlate with the inhibition of human DNA topoisomerase II, other podophyllotoxin derivatives are known to target this enzyme.

Recent studies have also indicated that this compound can inhibit the nuclear translocation of the NF-κB subunit RelA, which is induced by TLR3 ligands. This suggests an additional anti-inflammatory mechanism of action that is dependent on its interaction with the microtubule network.

Role of Stereochemistry in Biological Target Interaction

The stereochemistry of this compound analogues is a crucial determinant of their biological activity. The spatial arrangement of substituents significantly influences the binding affinity of these compounds to their molecular targets. A notable example is the configuration of an ester group at the C-8' position, where the R configuration has been shown to be substantial for cytotoxicity, with its epimer being inactive. researchgate.net

The stereochemistry of the lactone ring is also vital for the cytotoxic and tubulin-destabilizing activities of podophyllotoxin-related compounds. The trans-fused γ-lactone D ring is a strict requirement for the antitumor activity of podophyllotoxin. scienceopen.com Isomerization of this ring can limit the physiological lifetime and biological effectiveness of these compounds. scienceopen.com

Influence of Sugar Moieties on Activity (Glycosidic Derivatives)

The attachment of sugar moieties to the this compound scaffold to form glycosidic derivatives can significantly modulate the compound's pharmacological properties, including solubility, bioavailability, and target interaction. While specific studies on this compound glycosides are limited, research on related lignan (B3055560) glycosides provides valuable insights. For instance, the discovery of a naturally occurring arylnaphthalide lignan triglycoside highlights the existence of such derivatives in nature. researchgate.net

In the broader context of podophyllotoxin derivatives, glycosylation at the C-4 position plays a critical role in determining the molecular target. The presence of a glycosidic moiety at this position in etoposide (B1684455) and teniposide (B1684490) is a key structural feature that shifts their primary mechanism of action from tubulin inhibition to topoisomerase II inhibition.

Significance of B-ring Modifications in Podophyllotoxin Derivatives

This compound and its isomer, beta-peltatin, are themselves examples of B-ring modified podophyllotoxin derivatives, and they are known to exhibit significant antiviral and antitumor activities. researchgate.net The B-ring modified pharmacophore identified from these compounds was initially pursued for the synthesis of more derivatives; however, these subsequent analogues did not demonstrate clinical efficacy. researchgate.net

Further research into B-ring modifications of other podophyllotoxin-related compounds has shown that introducing a hydroxyl group into the B-ring can remarkably improve the topoisomerase II inhibitory activity of epipodophyllotoxin. nih.gov This indicates that even subtle changes to this part of the molecule can have a significant impact on biological activity and target preference.

Evaluation of Ester and Ether Derivatives

The derivatization of the hydroxyl group of this compound into esters and ethers has been explored to improve its pharmacological profile. The results, however, have been varied.

One study reported that the cytotoxicity of the this compound methyl ether against KB cells was nearly 100-fold greater than that of the parent this compound. researchgate.net This enhanced activity is presumably due to an increased tubulin polymerization inhibitory (TPI) activity, with little to no topoisomerase I (TOPI) activity. researchgate.net

Conversely, another investigation into various ester and ether derivatives of this compound found that these compounds exhibited much less activity than the clinically used drug etoposide. Furthermore, the in vitro cytotoxicity of these derivatives in KB cells did not show a correlation with their ability to inhibit human DNA topoisomerase II.

Table 1: Cytotoxicity of selected this compound Ether Derivative

| Compound | Modification | Cell Line | IC50 (µM) |

| This compound | - | KB | >10 |

| This compound methyl ether | C-5 OCH3 | KB | ~0.1 |

Note: Data is compiled from narrative descriptions in the source and IC50 values are approximate representations.

Investigation of Non-Enolizable Variants

Cross-Resistance Studies with Microtubule Inhibitors and Podophyllotoxin-Resistant Mutants

Studies have shown that podophyllotoxin and its analogues can be active against multidrug-resistant (MDR) cancer cells. For example, a 4-β-anilino-podophyllotoxin derivative has demonstrated potential as an anticancer agent against KB/VCR cells, which are vincristine-resistant.

Cancer cells that have developed resistance to paclitaxel, another microtubule-stabilizing agent, have been found to be cross-resistant to other microtubule stabilizers. mdpi.com Interestingly, many of these paclitaxel-resistant cell lines have shown increased sensitivity to microtubule destabilizing agents that bind to free tubulin dimers, such as vinca alkaloids and colchicine. mdpi.com Given that this compound also acts as a microtubule destabilizer by binding to the colchicine site, it is plausible that it could be effective against certain paclitaxel-resistant cell lines. However, direct studies on the cross-resistance of this compound analogues with specific microtubule inhibitors and in well-defined podophyllotoxin-resistant mutants are necessary to confirm this hypothesis.

Design and Synthesis of Heteronuclear-Containing Analogues (e.g., Nitrogen-Containing Derivatives)

The incorporation of nitrogen-containing heterocycles into the this compound scaffold, often using the closely related and readily available podophyllotoxin as a starting material, represents a key strategy in the development of novel anticancer agents. frontiersin.orgnih.gov This approach is driven by the fact that nitrogen heterocycles are prevalent pharmacophores in medicinal chemistry, known to enhance biological activity through various mechanisms. nih.govnih.gov The electron-rich nature of rings like imidazole and triazole makes them favorable for molecular conjugation, potentially improving the therapeutic profile of the parent compound. frontiersin.orgnih.gov

The primary site for modification on the podophyllotoxin core is the C-4 position. frontiersin.orgnih.gov Numerous studies have shown that derivatization at this position can significantly enhance biological activity. frontiersin.orgnih.gov The general synthetic strategy involves an initial esterification of the C-4 hydroxyl group, followed by the introduction of the nitrogen-containing moiety. frontiersin.org

For instance, a common synthetic route begins with the commercial podophyllotoxin, which is first reacted with 2-chloropropionyl chloride to yield an ester intermediate. frontiersin.org This intermediate then serves as a substrate for reaction with various nitrogen heterocycles like imidazole, 1,2,4-triazole, and 2-methylimidazole to generate the desired analogues. frontiersin.org

Extensive research has focused on creating hybrid molecules by linking podophyllotoxin with imidazolium or triazolium salts. frontiersin.org In one such study, three series of derivatives were synthesized: podophyllotoxin-imidazolium/1,2,4-triazolium salts, podophyllotoxin-1,2,3-triazoles, and podophyllotoxin-amines. frontiersin.org Their cytotoxic activities were then evaluated against a panel of human cancer cell lines to establish a structure-activity relationship.

The results consistently demonstrated that the introduction of an imidazole or imidazolium salt group significantly enhanced cytotoxic activity. frontiersin.org Specifically, imidazole-substituted derivatives were found to be more potent than their 1,2,4-triazole and 1,2,3-triazole counterparts. frontiersin.org Among a large series of synthesized compounds, the imidazolium salt designated a6 emerged as the most potent, with IC₅₀ values ranging from 0.04 to 0.29 μM across the tested cell lines. frontiersin.org This compound showed particularly strong selective inhibition against the HCT-116 colon cancer cell line with an IC₅₀ value of 0.04 μM. frontiersin.org

In contrast, the podophyllotoxin-1,2,3-triazole derivatives generally displayed moderate cytotoxic activity, while the podophyllotoxin-amine compounds showed good activity. frontiersin.orgresearchgate.net These findings underscore the crucial role that the specific type of nitrogen-containing heterocycle plays in modulating the cytotoxic potency of the this compound/podophyllotoxin scaffold. frontiersin.org The superior performance of the imidazolium salts suggests that the positive charge and specific structural features of this group are key to its enhanced anticancer effects. frontiersin.org

Research Findings on Cytotoxic Activity

The cytotoxic activities of several synthesized nitrogen-containing derivatives of podophyllotoxin were evaluated against various human tumor cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), reveal important structure-activity relationships.

Table 1: Cytotoxic Activity (IC₅₀, μM) of Podophyllotoxin-Imidazolium/1,2,4-Triazolium Salt Analogues frontiersin.org

| Compound | R¹ | R² | HepG2 | A549 | MDA-MB-231 | HCT-116 |

| a1 | Imidazole | - | 0.82 | 1.53 | 0.95 | 0.43 |

| a2 | 1,2,4-Triazole | - | 1.12 | 1.34 | 1.25 | 0.88 |

| a4 | Imidazole | H | 0.15 | 0.35 | 0.18 | 0.07 |

| a6 | Imidazole | 2-Naphthylmethyl | 0.07 | 0.29 | 0.11 | 0.04 |

| a13 | 1,2,4-Triazole | H | 0.45 | 0.88 | 0.52 | 0.15 |

| Etoposide | - | - | 1.33 | 1.85 | 1.58 | 1.26 |

| DDP (Cisplatin) | - | - | 2.54 | 3.15 | 2.87 | 2.11 |

Note: Data extracted from a study on podophyllotoxin derivatives. R¹ indicates the initial heterocyclic ring attached. R² indicates the substituent added to form the corresponding salt.

Table 2: Cytotoxic Activity (IC₅₀, μM) of Podophyllotoxin-1,2,3-Triazole and Amine Analogues frontiersin.org

| Compound | Type | HepG2 | A549 | MDA-MB-231 | HCT-116 |

| b1 | 1,2,3-Triazole | 5.43 | 8.21 | 6.55 | 3.28 |

| b3 | 1,2,3-Triazole | 4.87 | 6.54 | 5.12 | 2.58 |

| c1 | Amine | 0.12 | 0.58 | 0.25 | 0.04 |

| c2 | Amine | 0.25 | 0.45 | 0.33 | 0.08 |

| Etoposide | - | 1.33 | 1.85 | 1.58 | 1.26 |

| DDP (Cisplatin) | - | 3.15 | 2.87 | 2.11 |

Note: Data extracted from a study on podophyllotoxin derivatives.

Chemical Synthesis and Structural Modification of Alpha Peltatin and Its Derivatives

Alpha-peltatin, a naturally occurring aryltetralin lignan (B3055560) found in species such as Podophyllum peltatum, serves as a critical scaffold for chemical investigation. nih.govclinicalpub.comebi.ac.uk Its inherent biological activities have prompted extensive research into its chemical synthesis and modification to develop novel derivatives with potentially improved properties. ingentaconnect.combenthamdirect.com This section details the strategies employed for creating semi-synthetic analogues, glycosidation approaches, synthesis of specific non-enolizable forms, and the targeted chemical modification of its distinct ring systems.

Preclinical Investigations of Alpha Peltatin

In Vitro Studies

Cytotoxicity Assays in Various Cancer Cell Lines (e.g., Chinese Hamster Ovary cells, MCF7, T47D, MDA-MB-231)

Alpha-peltatin is recognized for its potent cytotoxic properties. nih.gov However, specific half-maximal inhibitory concentration (IC50) values from cytotoxicity assays conducted on various cancer cell lines, including Chinese Hamster Ovary (CHO) cells, MCF7, T47D, and MDA-MB-231 breast cancer cells, are not consistently reported in the available scientific literature. While the general cytotoxic nature of the compound is established, detailed quantitative data comparing its potency across these specific cell lines remains limited.

Assessment of Spheroid and Colony-Forming Capacity

The ability of cancer cells to form spheroids and colonies is indicative of their tumorigenic potential and self-renewal capacity. nih.gov Currently, specific research detailing the direct effects of the chemical compound this compound on the spheroid and colony-forming capabilities of cancer cells is not extensively documented in publicly available studies.

Analysis of Cell Migration Inhibition

Cell migration is a critical process in cancer metastasis. Laboratory techniques such as the wound healing or scratch assay are commonly used to evaluate the inhibitory effects of compounds on cell motility. wikipedia.orgcellbiolabs.com However, specific studies investigating the capacity of this compound to inhibit cell migration in cancer cell lines have not been widely reported.

Evaluation of Antiproliferative Activity

Biochemical Studies on Microtubule Dynamics

A primary mechanism of action for this compound is its interference with microtubule dynamics. nih.gov It is recognized as a microtubule destabilizing agent that functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules. medchemexpress.com This activity is crucial for its anticancer effects, as microtubules are essential components of the mitotic spindle required for cell division. researchgate.net

Research indicates that this compound, similar to its parent compound podophyllotoxin (B1678966), likely binds to the colchicine (B1669291) binding site on the β-tubulin subunit. researchgate.net This binding prevents the assembly of tubulin dimers into microtubules, disrupting the dynamic equilibrium of the microtubule network and leading to mitotic arrest and subsequent cell death. researchgate.netmdpi.com The inhibitory effect on tubulin polymerization has been confirmed in cell-free biochemical assays. medchemexpress.com

Table 1: Biochemical Profile of this compound on Microtubule Dynamics

| Biochemical Target | Mechanism of Action | Effect | Binding Site (Putative) |

|---|---|---|---|

| Tubulin | Inhibition of Polymerization | Microtubule Destabilization | Colchicine Site on β-tubulin |

Gene Expression Analysis (e.g., Bcl-2, Mcl-1, pS2, PR gene, E2F1)

Investigations into the effects of this compound on gene expression have revealed some of its molecular impacts. One study demonstrated that this compound can inhibit the activation of nuclear factor κB (NF-κB). nih.gov This inhibition, in turn, prevents the subsequent translocation of the NF-κB subunit RelA to the nucleus, thereby suppressing the expression of NF-κB target genes such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVEC). nih.gov

However, specific studies detailing the modulation of other key genes by this compound, such as the anti-apoptotic genes Bcl-2 and Mcl-1, the estrogen-responsive gene pS2 (TFF1), the progesterone (B1679170) receptor (PR) gene, or the cell cycle regulator E2F1, are not extensively covered in the available literature.

Compound Names

Chromatin Immunoprecipitation (ChIP-qPCR) Studies

Currently, there is a notable absence of published research utilizing Chromatin Immunoprecipitation (ChIP-qPCR) to investigate the mechanisms of action of this compound. This advanced technique, which is employed to determine the specific sites of DNA binding for proteins and to identify the proteins associated with specific regions of the genome, has not been applied to study how this compound may influence protein-DNA interactions or chromatin structure. Consequently, there is no available data on the effects of this compound on histone modifications or the binding of transcription factors to DNA.

In Vivo Studies

There is a significant lack of recent, detailed in vivo studies investigating the efficacy of this compound in suppressing tumor growth using specific xenograft models such as those involving MCF7 breast cancer cells. While early research dating back to the mid-20th century indicated that this compound exhibited some effects on transplanted tumors, these studies lack the specificity and detailed data characteristic of modern preclinical research. The scientific literature available does not provide specific data on the activity of this compound against MCF7 xenografts.

Historical studies have suggested that this compound possesses some activity against lymphomas. However, a thorough review of the current scientific literature reveals a lack of specific investigations into the antitumor effects of this compound in well-defined murine leukemia models such as L-1210 and P388. Consequently, there is no contemporary data available to quantify its efficacy or to detail its mechanism of action in these specific leukemia cell lines in vivo.

There is no scientific literature available that specifically evaluates the phytotoxicity of this compound in plant models such as rye (Secale cereale) or onion (Allium cepa). Research on this compound has primarily focused on its potential as an antitumor agent, and its effects on plant growth and development have not been a subject of investigation. Therefore, no data on its impact on seed germination, root elongation, or other phytotoxicological parameters in these or any other plant models has been reported.

Analytical Methodologies for Quantitative and Qualitative Analysis of Alpha Peltatin

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of alpha-peltatin. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of lignans (B1203133) like this compound.

The coupling of HPLC with a Photo Diode Array (PDA) detector provides a powerful tool for analysis. The PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which offers significant advantages over single-wavelength detectors. This capability allows for the determination of peak purity by comparing spectra across a single peak and facilitates the identification of compounds by matching their UV spectra with those of known standards.

For the quantitative analysis of this compound, a specific wavelength where the compound exhibits maximum absorbance is chosen for calibration and measurement. Method validation according to International Conference on Harmonisation (ICH) guidelines is essential to ensure the method is selective, linear, precise, and accurate. mdpi.comnih.gov Validation parameters typically include linearity over a specific concentration range, limits of detection (LOD) and quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery). ijsat.orgresearchgate.net

Table 1: Typical HPLC-PDA Method Parameters for Lignan (B3055560) Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8 column (e.g., Zorbax Eclipse C18, Phenomenex C8) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | PDA detector, monitoring at the UV absorbance maximum of this compound (e.g., ~290 nm) and collecting spectral data from ~200-400 nm for purity analysis |

| Quantification | Based on a calibration curve generated from pure this compound standards |

Ultra-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (UPLC-UV-MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC, resulting in significantly faster analysis times, improved resolution, and higher sensitivity. nih.gov When coupled with both UV (often PDA) and Mass Spectrometry (MS) detectors, UPLC-UV-MS becomes a highly efficient platform for the rapid analysis of complex samples like plant extracts. thieme-connect.com

A UPLC-UV-MS method developed for the analysis of lignans, including this compound, in Podophyllum peltatum demonstrated the ability to separate four major lignans in under three minutes. nih.gov The chromatographic separation was achieved on a reversed-phase C18 column using a mobile phase of water and acetonitrile, both containing 0.05% formic acid. nih.govthieme-connect.com The MS detector, often using an electrospray ionization (ESI) interface, provides molecular weight information and fragmentation patterns, confirming the identity of the analyte with high certainty. thieme-connect.com This dual-detection method allows for simultaneous quantification (via UV) and unambiguous identification (via MS). nih.gov

Table 2: UPLC-UV-MS Parameters for Rapid Lignan Analysis nih.govthieme-connect.com

| Parameter | Description |

|---|---|

| System | UPLC coupled with a UV detector and a mass spectrometer |

| Column | Reversed-phase C18 |

| Mobile Phase | Water with 0.05% formic acid and Acetonitrile with 0.05% formic acid |

| Run Time | < 3.0 minutes |

| Ionization | Electrospray Ionization (ESI) |

| Detection Limit | Reported as 0.3 µg/mL for this compound |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

Pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system, require highly sensitive and selective analytical methods to measure low concentrations of the analyte in complex matrices like blood plasma. nih.govresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. mdpi.comjapsonline.com

In a typical LC-MS/MS workflow, plasma samples are first processed to remove proteins, often by a simple protein precipitation step with an organic solvent like acetonitrile. nih.gov The analyte is then separated from endogenous matrix components using a rapid HPLC or UPLC method. mdpi.com Detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides exceptional selectivity and sensitivity, enabling the accurate quantification of the compound over a wide linear range. nih.gov

Table 3: General Workflow for an LC-MS/MS Pharmacokinetic Assay

| Step | Description |

|---|---|

| Sample Preparation | Protein precipitation of plasma samples with acetonitrile, followed by centrifugation. An internal standard is added prior to precipitation. |

| Chromatography | Rapid separation on a C18 column using a gradient elution of acetonitrile and water with a formic acid modifier. |

| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties. |

| MS Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard. |

| Validation | The method must be fully validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. wvu.edu However, its application for large, non-volatile, and thermally labile molecules like lignans is limited. This compound has a high molecular weight and low volatility, making it unsuitable for direct GC-MS analysis without chemical modification. nih.gov

For GC-MS analysis to be feasible, this compound would need to undergo a derivatization process to convert its polar functional groups (e.g., hydroxyl groups) into less polar, more volatile derivatives. This adds complexity and potential variability to the sample preparation process. Therefore, GC-MS is not a commonly used method for the routine analysis of this compound. It is more frequently applied to characterize the profile of volatile components, such as those found in essential oils from plants. wvu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. jchps.comhyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a compound. libretexts.orgslideshare.net For this compound, NMR is used to confirm its identity and stereochemistry, especially after isolation from a natural source or following chemical synthesis. rug.nl

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically performed.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals and the piecing together of the molecular structure. rug.nl

The chemical shifts and coupling constants observed in the NMR spectra serve as a unique fingerprint for this compound, allowing for its unequivocal identification when compared with data from the literature. rug.nl

Table 4: NMR Techniques for the Structure Elucidation of this compound

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Identifies distinct proton environments, their integration (ratio), and spin-spin coupling. |

| ¹³C NMR / DEPT | Identifies distinct carbon environments and distinguishes between CH, CH₂, and CH₃ groups. |

| COSY | Shows proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. |

| HSQC | Correlates directly bonded protons and carbons (¹H-¹³C). |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for connecting molecular fragments. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for the qualitative analysis of samples. nih.gov It involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. iaea.org

For this compound, TLC can be used for several purposes:

Screening: To quickly check for the presence of this compound in crude plant extracts.

Monitoring Reactions: To follow the progress of a chemical reaction or isolation procedure.

Fractionation Guidance: To identify fractions from column chromatography that contain the target compound.

After development, the separated spots are visualized, typically under UV light or by spraying with a staining reagent. The retention factor (Rf value) can be calculated and compared to that of a standard, although it is not as reproducible as retention time in HPLC. iaea.org While primarily qualitative, TLC can be made semi-quantitative by using a densitometer to measure the intensity of the spots. nih.gov

Table 5: Components of Thin Layer Chromatography Analysis

| Component | Example for this compound Analysis |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or chloroform/methanol) |

| Sample Application | Micro-capillary or syringe spotting of the extract and standard solution |

| Visualization | UV lamp (254 nm) or staining with reagents like sulfuric acid followed by heating |

Extraction and Purification Techniques from Plant Matrices

The isolation of this compound from plant sources, primarily the rhizomes and leaves of species like Podophyllum peltatum (American mayapple), involves several established and modern extraction and purification methodologies. The selection of an appropriate technique is crucial for maximizing yield and purity of the target compound.

Conventional methods such as Soxhlet extraction have been historically employed for the isolation of lignans from plant materials. This technique utilizes continuous percolation of a heated solvent over the plant matrix, which can be time-consuming and require large volumes of organic solvents like ethanol (B145695) or methanol. nih.gov

More contemporary and efficient methods have been developed to overcome the limitations of conventional techniques. These include:

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analyte, leading to shorter extraction times and reduced solvent consumption. nih.gov

Microwave-Assisted Extraction (MAE): This technique employs microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release their contents. MAE significantly reduces extraction time and solvent usage. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing the extraction of intracellular compounds like this compound. nih.gov

Following extraction, the crude extract contains a mixture of compounds, necessitating further purification steps. A common approach for the purification of this compound and other lignans is the use of macroreticular polymeric resins. These resins can selectively adsorb the target compounds from the extract, which can then be eluted with a suitable solvent, yielding a more concentrated and purified fraction. researchgate.net

Variation in Lignan Content Across Plant Populations and Geographical Locations

Significant variation in the concentration of this compound and other lignans has been observed in plant populations, particularly in the American mayapple (Podophyllum peltatum). This variability can be attributed to genetic differences (chemotypes) and environmental factors associated with geographical location. ashs.orgresearchgate.net

A study analyzing Podophyllum peltatum leaves from 37 colonies across 18 states in the eastern United States revealed substantial differences in lignan content. The concentration of this compound in these samples ranged from below detectable levels to as high as 47.3 mg/g of dry weight. ashs.orgresearchgate.net This wide range highlights the presence of different chemotypes within the species, with some populations being significantly richer in this compound than others. ashs.org

The table below summarizes the range of concentrations for this compound and other major lignans found in the aforementioned study of American mayapple populations.

| Lignan | Concentration Range (mg/g dry weight) |

| This compound | Below detectable levels - 47.3 |

| Podophyllotoxin (B1678966) | Below detectable levels - 45.1 |

| beta-Peltatin | Below detectable levels - 7.0 |

This data is based on an analysis of 37 American mayapple colonies across 18 states in the eastern United States. ashs.orgresearchgate.net

Such variations underscore the importance of screening different plant populations to identify high-yielding sources for the commercial production of this compound and other valuable lignans.

Chemometric Approaches for Sample Discrimination (e.g., Principal Component Analysis, Hierarchical Cluster Analysis)

Chemometric methods are powerful statistical tools used to analyze complex chemical data and to discriminate between samples based on their chemical profiles. In the context of this compound and other lignans from Podophyllum species, techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) have been successfully applied. researchgate.net

These approaches can differentiate between plant samples collected from various colonies, even within the same geographical location, based on variations in their lignan composition. researchgate.net A study utilizing a rapid UPLC-UV-MS method for the analysis of four major lignans, including this compound, in P. peltatum leaves, employed PCA and HCA to distinguish between samples from different colonies. researchgate.net

Hierarchical Cluster Analysis (HCA): HCA is a method of cluster analysis that seeks to build a hierarchy of clusters. In the analysis of Podophyllum samples, HCA can group individual plants or colonies based on the similarity of their lignan content, providing a visual representation of their chemical relationships in the form of a dendrogram.

The application of these chemometric approaches is invaluable for quality control, identifying high-yielding chemotypes, and understanding the chemical diversity within plant populations.

Ethnobotanical Context and Traditional Applications of Alpha Peltatin Containing Plants

Historical Medicinal Uses of Podophyllum Species

Historically, Podophyllum species have been a staple in the pharmacopeia of indigenous cultures and early medical practices. The rhizomes and roots of these plants are particularly valued for their potent medicinal properties. researchgate.netcabidigitallibrary.org

Podophyllum peltatum, native to eastern North America, was extensively used by Native American tribes for a wide range of ailments. uiowa.edu It was employed as a powerful purgative and emetic to induce vomiting. uiowa.edu Additionally, it was used to treat snake bites, warts, and to expel parasitic worms. uiowa.edu Early European colonists learned of its uses from Native Americans, and by 1820, it was listed in the United States Pharmacopeia as a purgative and anthelminthic. uiowa.edu In the 19th century, it was also utilized as a laxative and a liver cleanser. wilkes.edu

Podophyllum hexandrum, found in the Himalayan region, has an equally significant history in Asian traditional medicine. researchgate.net Known as Himalayan mayapple, its rhizome has been used for centuries as an intestinal purgative and emetic. researchgate.netresearchgate.net It was also applied as a salve for infected wounds and to inhibit the growth of tumors. researchgate.netresearchgate.net

Traditional Uses in Folk Medicine Systems (e.g., Tibetan Medicine for Sinopodophyllum hexandrum)

In various folk medicine systems, Podophyllum species have been held in high regard. Sinopodophyllum hexandrum (often used interchangeably with Podophyllum hexandrum) is a key component in Tibetan medicine. scispace.com In this system, the rhizome is used to treat a variety of gynecological disorders. scispace.com

In the traditional Indian System of Medicine, Ayurveda, Podophyllum hexandrum is referred to as 'Aindri', a divine drug. researchgate.netnih.gov It has been traditionally used for conditions such as constipation, biliary fever, septic wounds, inflammation, and mental disorders. nih.gov The ripe fruits, which are not toxic, are sometimes consumed by local populations as a remedy for coughs. bepls.com

Documented Applications for Various Ailments

The documented applications of plants containing alpha-peltatin are extensive and varied, reflecting their broad spectrum of biological activity.

Dermatological Conditions:

Warts: One of the most well-documented traditional uses is the topical application of Podophyllum resin for the removal of various types of warts, including genital warts (condyloma acuminata) and plantar warts. uiowa.eduwilkes.edurxlist.com This application gained recognition in Western medicine in the 1940s. uiowa.eduwilkes.edu

Skin Lesions and Tumors: Poultices made from the rhizome powder were traditionally used to treat skin lesions and tumorous growths. cabidigitallibrary.orgscispace.com

Psoriasis: Studies have also shown its potential use in treating psoriasis. uiowa.eduresearchgate.net

Gastrointestinal Issues:

Purgative and Laxative: The strong cathartic properties of Podophyllum were widely utilized to relieve constipation and empty the bowels. uiowa.edurxlist.com It was once an ingredient in Carter's Little Liver Pills for its laxative effects. rxlist.com

Anthelmintic: It was used to expel intestinal worms. uiowa.edurxlist.com

Cancer and Tumors:

Anticancer Properties: Traditional use against tumors has been a significant area of interest. researchgate.netwilkes.eduresearchgate.net The Penobscot Indians used it to treat cancer. wilkes.edu Modern research has validated these traditional uses, leading to the development of anticancer drugs derived from podophyllotoxin (B1678966), a related lignan (B3055560). researchgate.netukaazpublications.com

Other Ailments:

Snakebites: Both Native American and Asian traditions document its use as a remedy for snakebites. uiowa.eduwilkes.edurxlist.com

Syphilis and other infections: In the 19th century, it was used in the treatment of syphilis. wilkes.edu It has also been used for gynecologic infections. rxlist.com

Fever and Jaundice: Some traditions mention its use for fever and liver ailments, including jaundice. scispace.comrxlist.com

Review of Ethnobotanical Surveys and Phytomedicininal Practices

Ethnobotanical surveys have been crucial in documenting the traditional knowledge surrounding Podophyllum species. These studies, conducted in regions like the Himalayas and North America, have consistently highlighted the importance of these plants in local healthcare practices. semanticscholar.org Surveys in the Neelum Valley of Pakistan, for instance, have documented the use of Podophyllum hexandrum for skin diseases and gastric problems. scispace.com

Phytomedicinal practices involving Podophyllum have evolved from traditional preparations to standardized extracts. The resin, known as podophyllin, is a key product extracted from the rhizome and contains a complex mixture of lignans (B1203133), including podophyllotoxin, this compound, and beta-peltatin. researchgate.netresearchgate.net This resin has been the basis for many topical treatments. The recognition of the potent cytotoxic properties of these compounds has led to their investigation and use in modern medicine, particularly in oncology. slideshare.netnih.gov

The table below summarizes the traditional uses of Podophyllum species.

| Plant Species | Traditional Use | Ailment Treated |

| Podophyllum peltatum | Purgative, Emetic, Anthelmintic | Constipation, Poisoning, Intestinal Worms |

| Topical Application | Warts, Snakebites, Cancer | |

| Podophyllum hexandrum | Purgative, Emetic | Constipation, Intestinal Issues |

| (Sinopodophyllum hexandrum) | Topical Application | Warts, Skin Lesions, Infected Wounds |

| Internal Use (Ayurveda) | Fever, Inflammation, Gynecological Disorders |

Translational Research and Therapeutic Potential of Alpha Peltatin Preclinical Perspective

Alpha-Peltatin as a Lead Compound for Chemotherapeutic Agent Development

This compound, a lignan (B3055560) isolated from the American mayapple (Podophyllum peltatum), has been identified as a significant natural compound with notable antitumor activity. researchgate.netdergipark.org.tracs.org Lignans (B1203133) as a class of molecules are recognized for their potential as anticancer agents, and this compound is a key example within this group. nih.gov It belongs to the podophyllotoxin (B1678966) family of aryltetralin-type lignans, which are renowned for their cytotoxic properties. researchgate.netresearchgate.net The foundational role of this chemical family in oncology is demonstrated by the development of semi-synthetic derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide (B1684490), which are established chemotherapeutic drugs used to treat a variety of cancers, including lung cancer, testicular carcinomas, and leukemias. researchgate.net

The anticancer mechanism of this compound involves its interaction with tubulin, a critical protein for cell division. utrgv.edu By interacting with tubulin, this compound inhibits the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. utrgv.edu This disruption of microtubule function ultimately repels the replication of the chromatin reticulum in mitosis, thereby inhibiting the proliferation of rapidly growing cancer cells. utrgv.edu This mechanism of action, targeting fundamental cellular machinery, establishes this compound as a valuable lead compound for the development of new antimitotic agents. acs.org Its natural origin and potent biological activity have spurred further research into synthesizing and evaluating new derivatives to enhance efficacy and overcome limitations observed with parent compounds like podophyllotoxin, such as low water solubility. researchgate.net

Table 1: Profile of this compound as a Lead Compound

| Feature | Description | Source |

|---|---|---|

| Compound Type | Lignan (Podophyllotoxin derivative) | researchgate.netresearchgate.net |

| Natural Source | Podophyllum peltatum (American Mayapple) | acs.orgresearchgate.net |

| Mechanism of Action | Tubulin interaction, inhibition of microtubule dynamics, mitotic arrest | utrgv.edu |

| Therapeutic Analogs | Etoposide, Teniposide (derived from the parent compound podophyllotoxin) | researchgate.net |

| Significance | Serves as a natural scaffold for developing novel chemotherapeutic agents | nih.gov |

Role in Ovarian Cancer Treatment and Prognosis (Preclinical Models)

The application of podophyllotoxin derivatives has been explored across a wide range of cancers. researchgate.net However, based on available scientific literature, specific preclinical studies focusing exclusively on the efficacy of this compound in ovarian cancer models are not extensively documented. While targeted alpha therapy (TAT), which utilizes alpha-emitting radionuclides, has been investigated in preclinical models of ovarian cancer, it is crucial to distinguish this modality from the action of the chemical compound this compound. technologynetworks.comnih.govnih.gov The potential of this compound in this context is inferred from the broad-spectrum activity of related lignans and the known utility of podophyllotoxin-derived drugs against various solid tumors. researchgate.net Further preclinical research is necessary to specifically evaluate the therapeutic efficacy and prognostic implications of this compound in well-defined ovarian cancer models.

Synergy Studies with Existing Anticancer Agents

The combination of natural compounds with conventional chemotherapeutic agents is a well-established strategy to enhance antitumor efficacy and overcome drug resistance. mdpi.com In this context, derivatives of podophyllotoxin have shown promise in combination therapies. researchgate.net Preclinical evidence indicates that combining podophyllotoxin derivatives with other cytotoxic agents can lead to synergistic effects. A notable example is the use of these derivatives in conjunction with cisplatin (B142131), a cornerstone of chemotherapy for various cancers, including advanced-stage lung cancer. researchgate.net The rationale behind such combinations is to target different cellular pathways simultaneously, potentially leading to increased cancer cell death and a lower likelihood of resistance development. mdpi.commdpi.com While specific synergy studies focusing on this compound are not extensively detailed, the positive outcomes observed with its parent compounds provide a strong basis for future preclinical investigations into this compound's potential in combination regimens.

Table 2: Rationale for Synergy Studies with this compound

| Rationale | Example from Related Compounds | Potential Application for this compound |

|---|---|---|

| Enhanced Efficacy | Podophyllotoxin derivatives combined with cisplatin show increased efficacy in lung cancer models. researchgate.net | Investigating this compound with platinum-based drugs or other agents used in solid tumor treatment. |

| Overcoming Resistance | Combining phytochemicals with standard drugs can circumvent resistance mechanisms. mdpi.com | Pairing this compound with drugs that are susceptible to efflux by MDR pumps to see if it can enhance their activity. |

| Multi-Targeting | Different compounds can inhibit distinct cancer-promoting pathways. mdpi.com | Combining the antimitotic action of this compound with drugs that induce apoptosis or inhibit angiogenesis. |

Investigation into Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. mdpi.comhirszfeld.pl A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. frontiersin.orgmdpi.com The development of agents that can reverse MDR is a critical goal in oncology research. nih.gov